

# Application Notes and Protocols for ENS-163

## Phosphate in Electrophysiology

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: *ENS-163 phosphate*

Cat. No.: *B1662751*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **ENS-163 phosphate**, a selective M1 muscarinic acetylcholine receptor (mAChR) agonist, in electrophysiological recordings.

## Introduction

ENS-163 (also known as SDZ ENS 163) is a potent and selective agonist for the M1 subtype of muscarinic acetylcholine receptors, with additional M2 receptor antagonistic properties.<sup>[1]</sup> M1 receptors are predominantly coupled to Gq/11 proteins, and their activation initiates a signaling cascade involving phospholipase C (PLC), leading to the modulation of various ion channels and neuronal excitability.<sup>[2][3][4][5][6]</sup> This makes ENS-163 a valuable tool for studying cholinergic modulation of synaptic transmission, plasticity, and neuronal network activity, with potential therapeutic implications for cognitive disorders.

## Mechanism of Action

ENS-163 selectively binds to and activates M1 muscarinic receptors. This activation leads to the dissociation of the Gq/11 protein alpha subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates

protein kinase C (PKC). These signaling events ultimately modulate the activity of various ion channels, leading to changes in neuronal membrane potential and firing patterns.



[Click to download full resolution via product page](#)

### ENS-163 M1 Receptor Signaling Pathway

## Quantitative Data Summary

The following tables summarize the pharmacological properties of ENS-163 from published studies.

Table 1: In Vitro Efficacy and Potency of ENS-163

| Preparation                    | Receptor Target | Measured Effect               | pD2 / pA2       | Efficacy (%) vs. Carbachol) | Reference |
|--------------------------------|-----------------|-------------------------------|-----------------|-----------------------------|-----------|
| Rat Superior Cervical Ganglion | M1              | Depolarization                | 6.5 ± 0.3       | 128 ± 4.2%                  | [1]       |
| Rat Left Atria                 | M2              | Decrease in Contractile Force | -               | 14 ± 2.9% (partial agonist) | [1]       |
| Rat Left Atria                 | M2              | Antagonism of Carbachol       | 5.8 ± 0.2 (pA2) | -                           | [1]       |
| Guinea-Pig Ileum               | M3              | Contraction                   | 5.3 ± 0.1       | 72 ± 4.2% (partial agonist) | [1]       |

Table 2: Electrophysiological Effects of ENS-163 in Rat Hippocampal Slices

| Concentration        | Experimental Paradigm        | Observed Effect                                                                                  | Reference |
|----------------------|------------------------------|--------------------------------------------------------------------------------------------------|-----------|
| $2 \times 10^{-6}$ M | Long-Term Potentiation (LTP) | Potentiation of EPSP amplitude by $62 \pm 8.4\%$ (with 8 trains of 100 Hz stimulation)           | [7]       |
| $2 \times 10^{-6}$ M | NMDA Receptor Component      | Increased NMDA receptor-induced component of the EPSP response from $21 \pm 3\%$ to $33 \pm 2\%$ | [7]       |

## Experimental Protocols

### Protocol 1: Preparation of ENS-163 Phosphate Stock Solution

ENS-163 is supplied as a phosphate salt, which generally enhances aqueous solubility.

#### Materials:

- **ENS-163 phosphate** powder
- Sterile, deionized water or desired buffer (e.g., aCSF)
- Vortex mixer
- 0.22  $\mu$ m syringe filter

#### Procedure:

- Based on the desired final concentration in your experiments (typically in the low micromolar range), calculate the amount of **ENS-163 phosphate** needed to prepare a concentrated stock solution (e.g., 10 mM).

- Dissolve the weighed **ENS-163 phosphate** powder in sterile, deionized water or the experimental buffer. The solubility of phosphate salts can be pH-dependent. If solubility issues arise, adjusting the pH to be slightly acidic may help.
- Vortex the solution until the powder is completely dissolved.
- Sterile-filter the stock solution using a 0.22  $\mu\text{m}$  syringe filter into a sterile microcentrifuge tube.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C. For short-term storage (a few days), 2-8°C may be acceptable.

## Protocol 2: Whole-Cell Patch-Clamp Recordings in Acute Brain Slices

This protocol describes how to record from neurons in acute brain slices (e.g., hippocampus) to assess the effect of ENS-163 on neuronal excitability.

### Materials:

- Slicing Artificial Cerebrospinal Fluid (aCSF) (in mM): 87 NaCl, 2.5 KCl, 25 NaHCO<sub>3</sub>, 1.25 NaH<sub>2</sub>PO<sub>4</sub>, 75 sucrose, 25 glucose, 0.5 CaCl<sub>2</sub>, 7 MgCl<sub>2</sub>.
- Recording aCSF (in mM): 125 NaCl, 2.5 KCl, 25 NaHCO<sub>3</sub>, 1.25 NaH<sub>2</sub>PO<sub>4</sub>, 25 glucose, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>.
- Internal Solution (K-Gluconate based, for current-clamp) (in mM): 135 K-Gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.
- **ENS-163 phosphate** stock solution
- Vibrating microtome
- Patch-clamp rig with amplifier, micromanipulators, and data acquisition system

### Procedure:

- Slice Preparation:
  - Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated (95% O<sub>2</sub> / 5% CO<sub>2</sub>) slicing aCSF.
  - Rapidly dissect the brain and prepare 300-400 µm thick slices using a vibrating microtome in ice-cold, oxygenated slicing aCSF.
  - Transfer slices to a recovery chamber with oxygenated recording aCSF and allow them to recover at 32-34°C for 30 minutes, followed by at least 1 hour at room temperature.
- Recording:
  - Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated recording aCSF at a rate of 2-3 ml/min.
  - Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
  - Obtain a giga-ohm seal on a healthy-looking neuron and establish a whole-cell configuration.
  - In current-clamp mode, record baseline neuronal activity (e.g., resting membrane potential, input resistance, and firing pattern in response to current injections).
  - Drug Application: Dilute the **ENS-163 phosphate** stock solution into the recording aCSF to the desired final concentration (e.g., 2 µM) and switch the perfusion to the drug-containing solution.
  - Record the changes in neuronal properties during and after drug application.
  - To confirm the effect is mediated by M1 receptors, a specific M1 antagonist like pirenzepine can be co-applied or used as a pre-treatment.

## Protocol 3: Extracellular Field Potential Recordings of Long-Term Potentiation (LTP)

This protocol is for assessing the modulatory effect of ENS-163 on synaptic plasticity in the hippocampus.

Materials:

- Same aCSF and slice preparation as in Protocol 2.
- Bipolar stimulating electrode.
- Glass recording microelectrode filled with recording aCSF.
- Field potential amplifier and data acquisition system.

Procedure:

- Slice and Electrode Placement:
  - Prepare and recover hippocampal slices as described in Protocol 2.
  - Place a slice in the recording chamber. Position a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
- Baseline Recording:
  - Deliver single pulses to the stimulating electrode to establish a baseline fEPSP slope that is 30-40% of the maximum response.
  - Record a stable baseline for at least 20-30 minutes.
- Drug Application and LTP Induction:
  - Perfusion the slice with aCSF containing the desired concentration of **ENS-163 phosphate** (e.g., 2  $\mu$ M) for at least 30 minutes prior to LTP induction.
  - Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).

- Post-Induction Recording:

- Continue to record fEPSPs for at least 60 minutes post-induction to measure the magnitude and stability of LTP.
  - Compare the degree of potentiation in slices treated with ENS-163 to control slices that did not receive the drug.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. SDZ ENS 163 is a selective M1 agonist and induces release of acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of the M1 muscarinic receptor-Gq-phospholipase C-beta pathway by nucleotide exchange and GTP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Structures of the M1 and M2 muscarinic acetylcholine receptor/G-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rupress.org [rupress.org]
- 7. SDZ ENS 163, a selective muscarinic M1 receptor agonist, facilitates the induction of long-term potentiation in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for ENS-163 Phosphate in Electrophysiology]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1662751#application-of-ens-163-phosphate-in-electrophysiology-recordings>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)